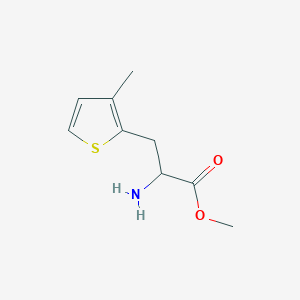

Methyl 2-amino-3-(3-methylthiophen-2-yl)propanoate

CAS No.:

Cat. No.: VC17724197

Molecular Formula: C9H13NO2S

Molecular Weight: 199.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H13NO2S |

|---|---|

| Molecular Weight | 199.27 g/mol |

| IUPAC Name | methyl 2-amino-3-(3-methylthiophen-2-yl)propanoate |

| Standard InChI | InChI=1S/C9H13NO2S/c1-6-3-4-13-8(6)5-7(10)9(11)12-2/h3-4,7H,5,10H2,1-2H3 |

| Standard InChI Key | PHRQSUQXTORKLE-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(SC=C1)CC(C(=O)OC)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, methyl 2-amino-3-(3-methylthiophen-2-yl)propanoate, reflects its three primary components:

-

A propanoate backbone with a methyl ester group at the carboxyl terminus.

-

An α-amino group at the second carbon.

-

A 3-methylthiophene ring attached to the third carbon.

The thiophene ring’s sulfur atom contributes to the molecule’s electronic properties, influencing its reactivity and potential interactions with biological targets. The stereochemistry of the amino group varies between enantiomers, as evidenced by the availability of both (2S)- and (3R)-configurations in commercial catalogs .

Table 1: Key Structural and Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₃NO₂S |

| Molecular Weight | 199.27 g/mol |

| IUPAC Name | Methyl 2-amino-3-(3-methylthiophen-2-yl)propanoate |

| Canonical SMILES | CC1=C(SC=C1)CC(C(=O)OC)N |

| InChI Key | PHRQSUQXTORKLE-UHFFFAOYSA-N |

| Appearance | Solid or crystalline form |

| Solubility | Soluble in organic solvents (e.g., DMSO, ethanol) |

Electronic and Reactivity Features

The thiophene ring’s aromaticity and sulfur atom create a π-electron-rich system, enabling electrophilic substitution reactions at the 2- and 5-positions. The amino group’s basicity (pKa ~9–10) and the ester’s hydrolytic sensitivity under acidic or alkaline conditions further define its reactivity profile.

Synthesis and Characterization

Synthetic Pathways

The synthesis of methyl 2-amino-3-(3-methylthiophen-2-yl)propanoate typically involves multi-step strategies:

-

Knoevenagel Condensation: A thiophene aldehyde reacts with a malonate derivative to form an α,β-unsaturated ester intermediate.

-

Michael Addition: The intermediate undergoes nucleophilic attack by an ammonia source to introduce the amino group.

-

Esterification: Methylation of the carboxylic acid precursor completes the synthesis .

For example, ethyl β-bromo-α-hydroxyiminocarboxylates have been used as intermediates in analogous syntheses, with purification via silica gel chromatography .

Analytical Characterization

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra confirm the structure, with characteristic shifts for the thiophene protons (δ 6.8–7.2 ppm), methyl ester (δ 3.6–3.8 ppm), and amino group (δ 1.8–2.2 ppm) .

-

High-Resolution Mass Spectrometry (HRMS): Validates the molecular formula, as seen in related compounds like ethyl 3-(3-chlorophenyl)-2-(hydroxyimino)propanoate (observed m/z 264.0401 vs. calculated 264.0403) .

Research Gaps and Future Directions

Unanswered Questions

-

Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) properties are unknown.

-

Toxicity: No data exist on acute or chronic toxicity profiles.

-

Stereochemical Effects: The biological impact of (2S)- vs. (3R)-configurations remains unexplored .

Proposed Studies

-

In Vitro Screening: Evaluate antimicrobial, anticancer, and anti-inflammatory activity using cell-based assays.

-

Molecular Docking: Assess interactions with targets like EGFR or COX-2.

-

Synthetic Optimization: Develop enantioselective routes using asymmetric catalysis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume